

Cloperastine Fendizoate resolution optimization

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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

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System Suitability & Analytical Parameters

The following table consolidates the system suitability test criteria and results from an analysis performed according to the Japanese Pharmacopoeia (JP) [1].

Test Item	Acceptance Criterion	Reported Result	Judgement
Detectability (Area Ratio)	14 - 26%	19.5%	Passed [1]
Theoretical Plates	≥ 10000	80288	Passed [1]
Peak Symmetry Factor	≤ 2.0	1.01	Passed [1]
Peak Area RSD (n=6)	$\leq 2.0\%$	0.21%	Passed [1]

Another research paper on Levocloperastine provides additional method details, though it uses a different salt form [2].

Parameter	Detail
Column	Symmetry C18 (250 mm x 4.6 mm, 5 μ m) [2]
Detection Wavelength	273 nm [2]

Parameter	Detail
Retention Time	5.403 min [2]
Theoretical Plates	4455 [2]
Tailing Factor	1.146 [2]

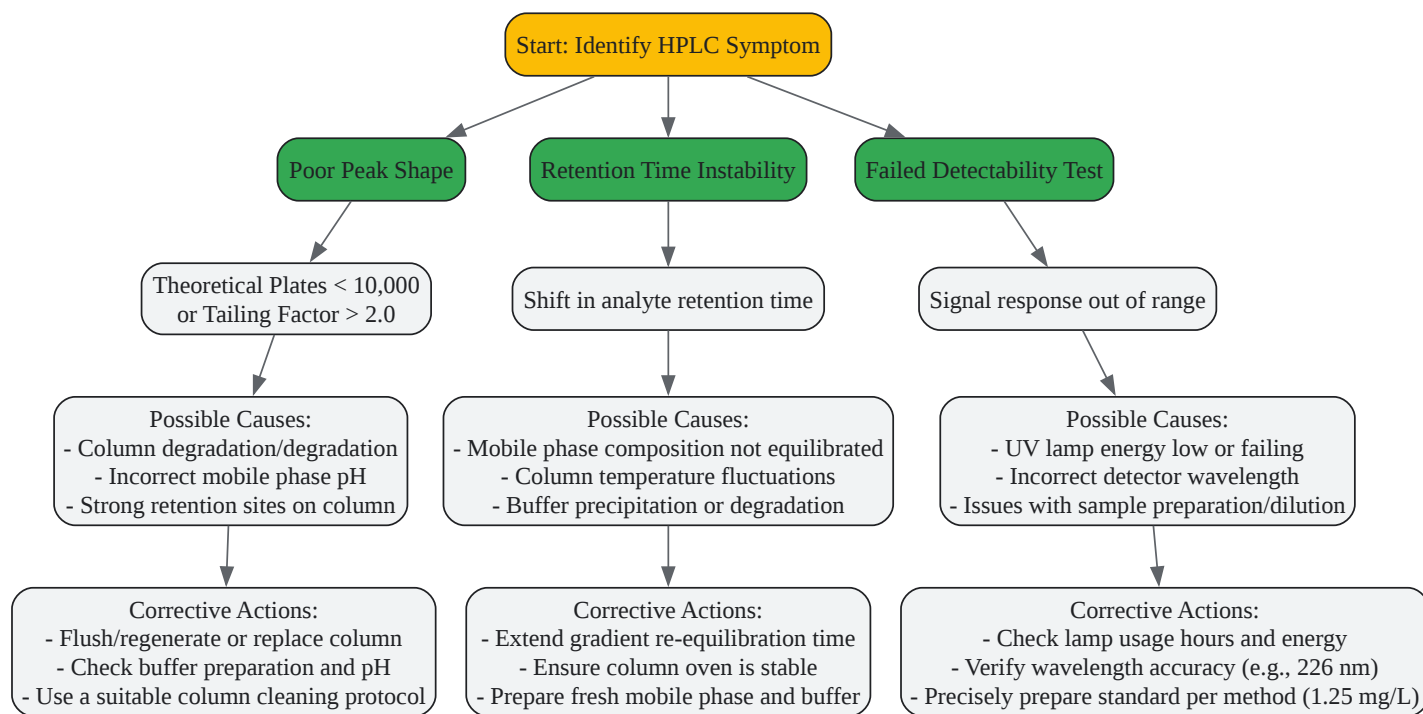
Detailed HPLC Conditions from JP Method

For your reference, here are the full experimental conditions used in the JP analysis [1]:

- **Analytical System:** JASCO LC-4500 series HPLC
- **Column:** Unifinepak C18 (4.6 mm x 150 mm, 5 µm)
- **Mobile Phase:**
 - **Eluent A:** 0.1 M Potassium dihydrogen phosphate / acetonitrile / perchloric acid (400/320/1)
 - **Eluent B:** Acetonitrile / 0.1 M potassium dihydrogen phosphate / perchloric acid (1050/450/1)
- **Gradient Program:**
 - 0.0 - 12.0 min: 100% A
 - 12.0 - 22.0 min: Linear gradient to 100% B
 - 22.0 - 27.0 min: 100% B
 - 27.1 min: Return to 100% A
- **Flow Rate:** 1.2 mL/min
- **Column Temperature:** 25 °C
- **Injection Volume:** 20 µL
- **Detection:** UV at 226 nm
- **Standard:** 4-Chlorobenzophenone (1.25 mg/L)

Troubleshooting Common HPLC Issues

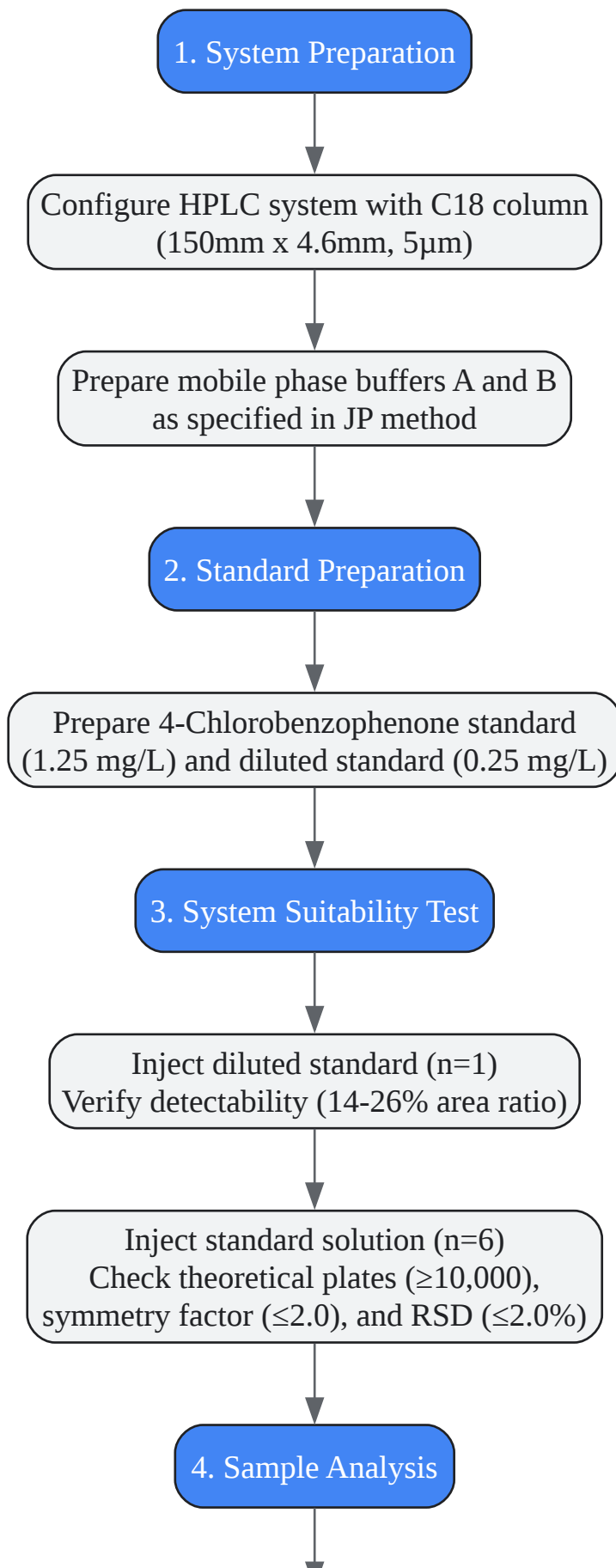
While a full guide isn't possible, here are logical steps to diagnose problems based on general HPLC principles and the specific criteria above.



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Experimental Workflow for Method Verification

For setting up the method from the Japanese Pharmacopoeia, you can follow this verification workflow.



Proceed with sample analysis
once all system criteria are met

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Key Formulation Consideration

One potential source of analytical variability stems from the drug substance itself. A patent indicates that the **particle size distribution (D90) of Levocloperastine Fendizoate** should be less than 100 μm , and preferably less than 50 μm , to ensure a stable suspension with good dissolution and resuspendability [3]. If you are analyzing a suspension formulation, variability in particle size could impact dissolution and subsequent analytical results.

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References

1. Analysis of Cloperastine listed in the... | JASCO Global Fendizoate [jasco-global.com]
2. VALIDATE RP-HPLC METHOD FOR SIMULTANEOUS ... [journalsofpharmaceuticalanalysis.com]
3. Levocloperastine fendizoate suspension having enhanced ... [patents.google.com]

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